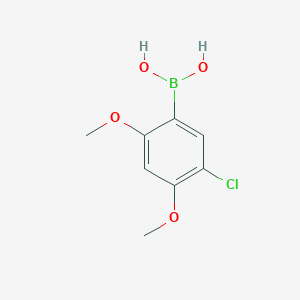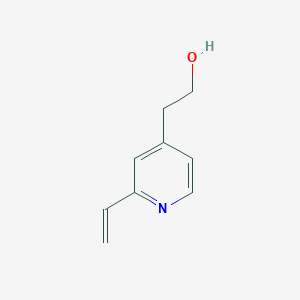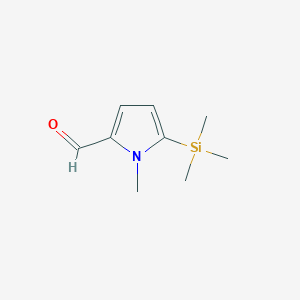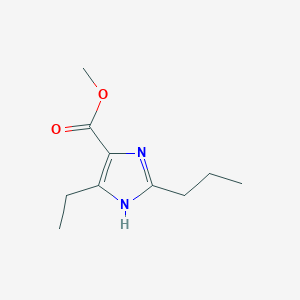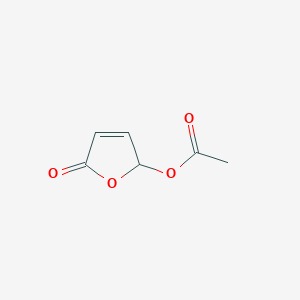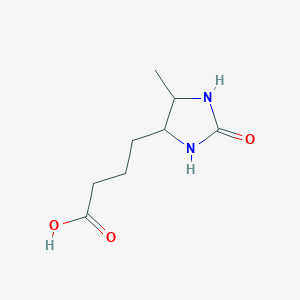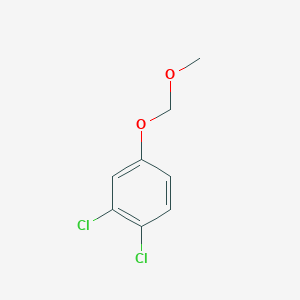
1,2-Dichloro-4-(methoxymethoxy)benzene
描述
1,2-Dichloro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.06 g/mol . It is a derivative of benzene, where two chlorine atoms and a methoxymethoxy group are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(methoxymethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichlorobenzene with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,2-Dichloro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
科学研究应用
1,2-Dichloro-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Dichloro-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it reacts with nucleophiles to form substituted benzene derivatives . Additionally, its methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups that can interact with biological molecules .
相似化合物的比较
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms substituted on the benzene ring.
1,4-Dichlorobenzene: Another dichlorobenzene isomer with chlorine atoms at the para positions.
1,2,4-Trichlorobenzene: A trichlorobenzene derivative with three chlorine atoms substituted on the benzene ring.
Uniqueness
1,2-Dichloro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This functional group allows for a wider range of chemical transformations and applications in various fields of research .
属性
IUPAC Name |
1,2-dichloro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJEDMQNSSDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-4-carboxylic acid, 5-[(methylamino)methyl]-, ethyl ester](/img/structure/B3347511.png)
![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)
![9H-Pyrido[3,4-b]indole-1-acetic acid, methyl ester](/img/structure/B3347529.png)
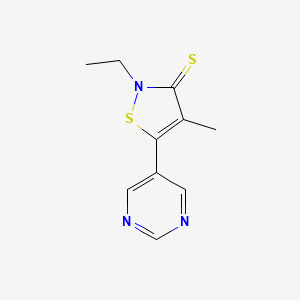

![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)
![1-Azabicyclo[2.2.2]oct-2-ene](/img/structure/B3347548.png)
